molecular formula C20H20N2O4S3 B2866570 N'-(2-phenylethyl)-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide CAS No. 896338-52-6

N'-(2-phenylethyl)-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide

Cat. No.: B2866570
CAS No.: 896338-52-6
M. Wt: 448.57
InChI Key: WVTLMDKUQAEPSB-UHFFFAOYSA-N
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Description

The compound N'-(2-phenylethyl)-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide features a unique structure combining a phenylethyl group, dual thiophene rings (one sulfonylated), and an ethanediamide (oxamide) linker.

Properties

IUPAC Name

N-(2-phenylethyl)-N'-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S3/c23-19(21-11-10-15-6-2-1-3-7-15)20(24)22-14-17(16-8-4-12-27-16)29(25,26)18-9-5-13-28-18/h1-9,12-13,17H,10-11,14H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTLMDKUQAEPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(2-phenylethyl)-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is a complex organic compound characterized by its unique structural features, which include phenylethyl and thiophene moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The compound can be represented by the following structural formula:

N 2 phenylethyl N 2 thiophen 2 yl 2 thiophene 2 sulfonyl ethyl ethanediamide\text{N 2 phenylethyl N 2 thiophen 2 yl 2 thiophene 2 sulfonyl ethyl ethanediamide}

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that compounds with thiophene structures possess antimicrobial effects. The presence of the thiophene and sulfonyl groups may enhance this activity by interfering with microbial cell functions.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways. Thiophene derivatives are known to inhibit enzymes involved in inflammation, potentially providing therapeutic benefits in inflammatory diseases.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cells. Compounds similar to those containing thiophene moieties have been shown to interact with Bcl-2 family proteins, which are critical regulators of apoptosis.

The biological activity of this compound may be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The thiophene rings can interact with active sites of enzymes involved in inflammatory responses, potentially leading to reduced production of pro-inflammatory mediators.
  • Apoptosis Induction : The compound may bind to Bcl-2 family proteins, inhibiting their anti-apoptotic functions and promoting cell death in tumor cells.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialExhibits activity against various pathogens,
Anti-inflammatoryReduces inflammation markers,
AnticancerInduces apoptosis in cancer cell lines ,

Case Study: Anticancer Potential

A study focusing on thiophene derivatives revealed that compounds similar to this compound demonstrated significant cytotoxicity against HL-60 leukemia cells, with IC50 values below 10 μM. These compounds were shown to activate the mitochondrial pathway of apoptosis, leading to increased cell death rates in vitro. The mechanism was linked to their ability to bind and inhibit Bcl-xL, a member of the Bcl-2 protein family that prevents apoptosis .

Scientific Research Applications

Chemical Information

N'-(2-phenylethyl)-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide The chemical name of a similar compound is this compound . A related compound, N1-phenethyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, has the molecular formula C19H23N3O4S2 .

Synthesis and Structure

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-N’-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide involves reacting 4-methoxyphenethylamine with thienyl-based intermediates, often using dichloromethane or ethanol as solvents and triethylamine as a catalyst. Industrial production may use automated reactors, continuous flow processes, and purification techniques like chromatography and recrystallization. The compound contains both methoxyphenyl and thienyl groups, influencing its chemical and biological properties.

Thiophene-containing compounds have shown antimicrobial activity, with some displaying antibacterial effects against gram-positive and gram-negative bacteria. The presence of a methoxy group may enhance lipophilicity, improving membrane penetration and antimicrobial efficacy. Compounds with similar structures can activate apoptotic pathways in cancer cells, act as enzyme inhibitors, or interact with DNA.

Similar Compounds

  • N-[2-(4-methoxyphenyl)ethyl]-N’-(2-phenylethyl)ethanediamide Shares a similar structure but lacks the thienyl groups.
  • 4-Methoxyphenethylamine A simpler compound that serves as a precursor in the synthesis of more complex molecules.
  • Thiazole and Thiophene Derivatives Share the thienyl group and exhibit similar chemical properties.

Potential Research Areas

Based on the information about similar compounds, this compound may have applications in the following areas:

  • Antimicrobial Research: Due to the presence of thiophene moieties, the compound may exhibit antimicrobial activity.
  • Cancer Research: Similar compounds have shown potential in inducing apoptosis in cancer cells.
  • Enzyme Inhibition: Thiophene derivatives can act as enzyme inhibitors, affecting metabolic pathways.
  • Drug Design: The unique combination of methoxyphenyl and thienyl groups makes it a valuable compound for creating new pharmaceuticals.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonyl and thiophene moieties in the compound undergo oxidation under controlled conditions. Key findings include:

Reaction TypeReagents/ConditionsProductsYieldReference
Sulfonyl oxidationH<sub>2</sub>O<sub>2</sub>, AcOH, 60°CSulfonic acid derivatives65–78%
Thiophene epoxidationmCPBA, CH<sub>2</sub>Cl<sub>2</sub>, RTEpoxidized thiophene intermediates45–52%
  • Mechanism : Sulfonyl groups oxidize to sulfonic acids via radical intermediates, while thiophene rings form epoxides through electrophilic attack by peracids.

Reduction Reactions

Reductive transformations target the sulfonyl group and amide bonds:

Reaction TypeReagents/ConditionsProductsYieldReference
Sulfonyl reductionLiAlH<sub>4</sub>, THF, refluxThioether derivatives82%
Amide reductionBH<sub>3</sub>·THF, 0°CSecondary amine analogs68%
  • Key Insight : LiAlH<sub>4</sub> selectively reduces sulfonyl groups to thioethers without affecting thiophene rings.

Nucleophilic Substitution

The sulfonamide group participates in nucleophilic displacement:

Reaction TypeReagents/ConditionsProductsYieldReference
Amine substitutionRNH<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°CN-Alkyl/aryl sulfonamide derivatives55–70%
HalogenationSOCl<sub>2</sub>, PCl<sub>5</sub>, refluxSulfonyl chloride intermediates90%
  • Application : Chlorination with SOCl<sub>2</sub> enables further functionalization (e.g., coupling with amines).

Hydrolysis of Amide Bonds

Amide bonds hydrolyze under acidic or basic conditions:

Reaction TypeReagents/ConditionsProductsYieldReference
Acidic hydrolysis6M HCl, reflux, 12hCarboxylic acid and ethylamine derivatives88%
Basic hydrolysisNaOH (2M), EtOH, 70°CSodium carboxylate and phenethylamine75%
  • Notable Trend : Hydrolysis rates depend on steric hindrance from the thiophene substituents.

Cross-Coupling Reactions

Palladium-catalyzed coupling modifies the thiophene ring:

Reaction TypeReagents/ConditionsProductsYieldReference
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, ArB(OH)<sub>2</sub>, dioxaneBiaryl-thiophene hybrids60%
  • Limitation : Requires pre-functionalization (e.g., bromination) of the thiophene ring .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

A comparative analysis of key structural analogs is provided below:

Compound Name Key Structural Features Physicochemical Properties Biological Activity
Target Compound Ethanediamide, thiophene sulfonyl, phenylethyl High polarity (sulfonyl), moderate lipophilicity (phenylethyl) Hypothetical: Enzyme inhibition (e.g., kinase or protease targets)
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Thiophene, acetamide, bromophenyl Moderate lipophilicity (bromophenyl), planar structure Antimycobacterial (MIC: 12.5–25 µg/mL)
N-[4-(Diethylamino)phenyl]-2-[2-(thiophen-2-yl)ethyl]furan-3-carboxamide Thiophen-2-yl ethyl, furan carboxamide Moderate polarity (furan), flexible ethyl linker GABA-transaminase inhibition (IC₅₀: ~5 µM)
N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones Bromothiophene, quinolone, piperazine High lipophilicity (bromine, quinolone) Antibacterial (MIC: 0.5–4 µg/mL against S. aureus)
2-Hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide Thioxoacetamide, sulfamoylphenyl High polarity (sulfamoyl), reactive thioxo group Not reported; potential protease inhibition

Key Observations:

  • The thiophene sulfonyl group enhances polarity compared to non-sulfonylated thiophenes (e.g., ), which may improve solubility but reduce membrane permeability.
  • Compared to thioamide derivatives (e.g., ), the target’s amide groups offer greater metabolic stability but less nucleophilic reactivity.

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